molecular formula C25H29N3O3 B2670385 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 877631-30-6

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2670385
CAS No.: 877631-30-6
M. Wt: 419.525
InChI Key: LFMNBWPTDHZRFD-UHFFFAOYSA-N
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Description

Historical Development of Phenylpiperazine Research

Phenylpiperazine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early studies focusing on their psychoactive properties and receptor interactions. The foundational work on phenylpiperazine-based compounds gained momentum in the 1990s, exemplified by the discovery of growth hormone secretagogues that utilized phenylpiperazine scaffolds to mimic peptidic structures. By the early 2000s, researchers began systematically modifying the phenylpiperazine core to enhance selectivity for specific biological targets, such as GABA receptors and adrenoceptors. For instance, compound 10 from Zhaoyang et al. (2021) demonstrated high GABA receptor affinity while minimizing off-target effects, marking a milestone in hypnotic agent development. These efforts established phenylpiperazine as a versatile pharmacophore capable of accommodating diverse substituents to fine-tune pharmacokinetic and pharmacodynamic properties.

Evolution of N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Scientific Literature

The specific compound this compound represents a strategic fusion of three bioactive moieties:

  • 4-Phenylpiperazine : Known for modulating neurotransmitter systems via adrenoceptor and serotonin receptor interactions.
  • Furan-2-yl : A heterocyclic group that enhances metabolic stability and bioavailability in central nervous system (CNS)-targeting compounds.
  • 4-Methoxyphenylacetamide : A structural motif associated with anti-inflammatory and analgesic properties, often used to improve solubility.

Research Significance within Medicinal Chemistry

The compound’s significance lies in its potential to address limitations of existing phenylpiperazine-based therapeutics, such as short duration of action and poor receptor subtype selectivity. Key advancements include:

  • Enhanced Binding Kinetics : The furan ring may introduce conformational rigidity, potentially improving binding to G-protein-coupled receptors (GPCRs) compared to flexible alkyl chains.
  • Dual-Target Potential : The 4-methoxyphenylacetamide group could confer ancillary activity at peripheral targets, such as cyclooxygenase enzymes, while the phenylpiperazine moiety acts centrally.

Table 1 compares structural features of this compound with related derivatives from recent studies:

Compound Core Structure Key Substituents Primary Target Reference
Propanidid Phenylacetate None GABA receptor
Compound 10 (Zhaoyang 2021) Phenylpiperazine Phenylacetate GABA receptor
Target Compound Phenylpiperazine Furan-2-yl, 4-methoxyphenylacetamide GPCRs (hypothesized) N/A

Current Research Landscape and Objectives

Contemporary studies prioritize rational drug design to optimize phenylpiperazine derivatives for CNS disorders. Key objectives include:

  • Receptor Subtype Specificity : Leveraging computational docking (as in Huang et al., 2015) to predict interactions with α1A-adrenoceptor subtypes.
  • Metabolic Stability : Incorporating furan and methoxy groups to resist cytochrome P450-mediated degradation.
  • Synthetic Scalability : Adapting methods from Paudel et al. for piperazine cyclization to streamline large-scale production.

Ongoing work aims to characterize this compound’s affinity for serotonin (5-HT1A) and adrenergic (α2A) receptors, building on the binding mechanisms observed in structurally related molecules.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-22-11-9-20(10-12-22)18-25(29)26-19-23(24-8-5-17-31-24)28-15-13-27(14-16-28)21-6-3-2-4-7-21/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMNBWPTDHZRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxyphenylacetic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction can lead to dihydrofuran derivatives.

Scientific Research Applications

Neurodegenerative Diseases

The compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with adenosine receptors, particularly the A2A subtype, suggests a role in neuroprotection and cognitive enhancement, potentially mitigating the progression of these diseases .

Receptor Antagonism

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide exhibits antagonistic activity at α1 adrenergic receptors. This property may have therapeutic implications in managing conditions related to cardiovascular health and anxiety disorders .

Analgesic Properties

Similar compounds have been characterized for their analgesic effects, indicating that this compound may also possess pain-relieving properties. Its mechanism may involve modulation of pain pathways through receptor interactions .

Neuroinflammation Imaging

The compound has been utilized in positron emission tomography (PET) imaging to identify neuroinflammation, which is crucial in understanding various neuropsychiatric disorders. This application aids in the diagnosis and monitoring of conditions like multiple sclerosis and schizophrenia .

Antimicrobial Activity

Research indicates that related compounds demonstrate antimicrobial and antifungal activities. This suggests that this compound may also have potential applications in treating infections caused by resistant strains of bacteria and fungi .

Adenosine Receptors

The compound acts primarily as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in various neurological functions and neurodegenerative processes .

α1 Receptors

Its antagonistic activity at α1 receptors influences vascular smooth muscle contraction and neurotransmitter release, which may contribute to its therapeutic effects in cardiovascular and anxiety-related conditions .

Acetylcholinesterase Inhibition

Like other compounds in its class, it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, thereby enhancing cholinergic signaling relevant in Alzheimer's disease treatment .

Case Studies

StudyFocusFindings
Bouabdallah et al., 2022Anticancer potentialInvestigated derivatives with similar structures; found significant cytotoxicity against various cancer cell lines .
Huang et al., 2020CDK inhibitionExplored anticancer properties; compounds exhibited IC50 values indicating potent inhibitory effects on cancer cell proliferation .
Sun et al., 2021NeuroinflammationUsed PET imaging to demonstrate the compound's efficacy in visualizing neuroinflammatory processes .

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the furan ring can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variation in 2-Azabicyclo[2.1.1]hexane Derivatives

The trifluoromethyl derivative is compared to analogs with fluorine-containing substituents (Table 1):

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Notes References
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₉ClF₃N 187.59 -CF₃ High lipophilicity; rigid bicyclic core
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₀ClF₂N 169.60 -CHF₂ Lower electronegativity; reduced steric bulk
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₁ClFN 151.61 -CH₂F Least electronegative; higher solubility in polar solvents
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid HCl C₇H₁₀ClF₂NO₂ 213.61 -CHF₂ + -COOH Enhanced polarity due to carboxylic acid; potential for salt formation

Key Observations :

  • Trifluoromethyl vs.
  • Functional Group Addition: The carboxylic acid derivative (C₇H₁₀ClF₂NO₂) exhibits higher polarity, likely influencing solubility and binding interactions in biological systems .

Bicyclo Ring System Variations

Comparisons with compounds featuring alternative bicyclic frameworks (Table 2):

Compound Name Bicyclo System Molecular Formula Molar Mass (g/mol) Structural Impact References
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl [2.1.1] C₆H₉ClF₃N 187.59 High ring strain; compact geometry
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane HCl [3.1.0] C₁₂H₁₃ClF₃N 263.69 Larger ring system; aromatic substitution increases steric bulk
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane HCl [3.1.0] C₆H₈ClF₃N 192.59 Different nitrogen position; altered ring strain

Key Observations :

  • Aromatic Substitution : The phenyl-substituted [3.1.0] derivative (C₁₂H₁₃ClF₃N) demonstrates how aromatic groups can increase molecular weight and steric hindrance, impacting target binding .

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N4O4C_{26}H_{30}N_{4}O_{4}, with a molecular weight of approximately 462.5 g/mol. The structure features a furan ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Adenosine Receptors : It acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
  • α1 Adrenergic Receptors : The compound exhibits antagonistic activity at α1 receptors, influencing cardiovascular and central nervous system functions.
  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibition of acetylcholinesterase, relevant for Alzheimer's disease treatment.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926.0
Compound CHCT1160.39

These compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

2. Neuroprotective Effects

Research indicates that derivatives of this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. For example:

  • Neuroinflammation Imaging : The compound has been used in PET imaging to identify neuroinflammation, contributing to understanding neuropsychiatric disorders.

3. Antimicrobial Activity

Some studies have reported antimicrobial properties for compounds with similar structures, including:

PathogenActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm

These findings suggest potential applications in treating bacterial infections.

Case Studies

A notable case study involved the synthesis and biological evaluation of piperazine derivatives related to this compound. The study highlighted the synthesis process and demonstrated significant antimicrobial and anticancer activities across various derivatives.

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